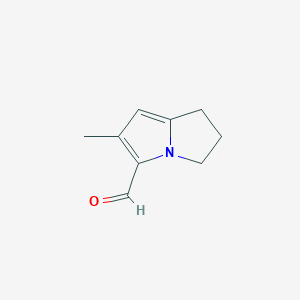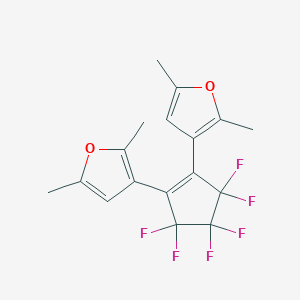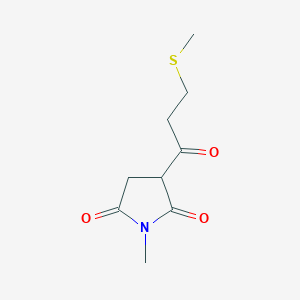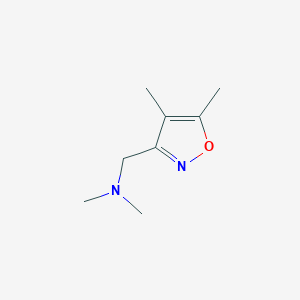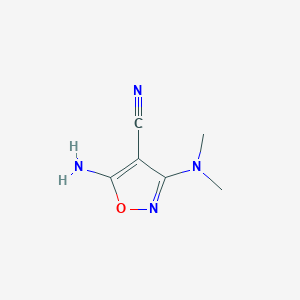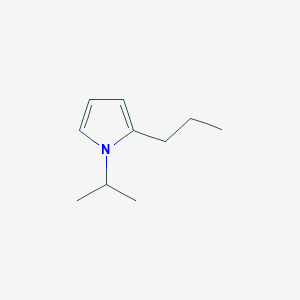
1-Isopropyl-2-propyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isopropyl-2-propyl-1H-pyrrole is a heterocyclic organic compound belonging to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: 1-Isopropyl-2-propyl-1H-pyrrole can be synthesized through various methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method includes the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, yielding N-alkoxycarbonyl pyrroles .
Industrial Production Methods: Industrial production of pyrroles often involves catalytic processes that ensure high yields and selectivity. For instance, a manganese-catalyzed conversion of primary diols and amines to pyrroles in the absence of organic solvents has been reported . This method is environmentally friendly, producing only water and molecular hydrogen as by-products.
化学反応の分析
Types of Reactions: 1-Isopropyl-2-propyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: Pyrroles can be oxidized to form pyrrole-2-carboxylates and carboxamides.
Reduction: Reduction reactions can convert pyrroles into pyrrolidines.
Substitution: N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride are common.
Common Reagents and Conditions:
Oxidation: Catalytic copper(II) and air or stoichiometric oxidants.
Reduction: Hydrogenation using palladium catalysts.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids.
Major Products:
Oxidation: Pyrrole-2-carboxylates and carboxamides.
Reduction: Pyrrolidines.
Substitution: N-alkylpyrroles.
科学的研究の応用
1-Isopropyl-2-propyl-1H-pyrrole has diverse applications in scientific research:
作用機序
The mechanism of action of 1-Isopropyl-2-propyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. Pyrroles are known to interact with enzymes and receptors, influencing biological processes. For instance, they can inhibit enzymes involved in DNA damage repair, such as poly(ADP-ribose) polymerase . The presence of isopropyl and propyl groups can modulate the compound’s binding affinity and specificity.
類似化合物との比較
1-Isopropyl-1H-pyrrole-2-carbaldehyde: A related compound with an aldehyde group, used in organic synthesis.
Pyrrole-2-carboxylate esters: Compounds with ester groups, known for their aromatic properties.
Uniqueness: 1-Isopropyl-2-propyl-1H-pyrrole is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The combination of isopropyl and propyl groups provides distinct steric and electronic effects, differentiating it from other pyrrole derivatives.
特性
分子式 |
C10H17N |
|---|---|
分子量 |
151.25 g/mol |
IUPAC名 |
1-propan-2-yl-2-propylpyrrole |
InChI |
InChI=1S/C10H17N/c1-4-6-10-7-5-8-11(10)9(2)3/h5,7-9H,4,6H2,1-3H3 |
InChIキー |
LXKDNINMQCSQFY-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=CN1C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


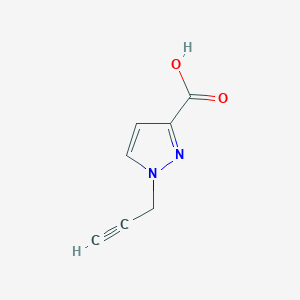

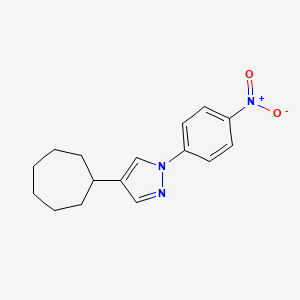

![4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12874660.png)

